![molecular formula C6H11N3S B12623516 5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with thiazole precursors under specific conditions . Industrial production methods often utilize multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques .
Chemical Reactions Analysis
5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine undergoes several types of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Common reagents used in these reactions include strong acids and bases, as well as various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used as a fluorescent probe for biological imaging, a reagent for the synthesis of peptides, and a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as sulfathiazole, Ritonavir, and Abafungin These compounds share similar structural features but differ in their specific biological activities and applications
Properties
Molecular Formula |
C6H11N3S |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H11N3S/c1-9(2)4-5-3-8-6(7)10-5/h3H,4H2,1-2H3,(H2,7,8) |
InChI Key |
XWRQHPFDMUNUQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


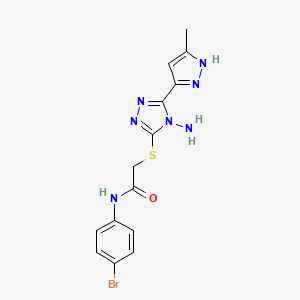
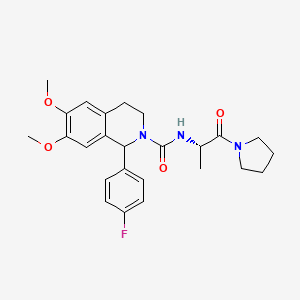
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)

![6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one](/img/structure/B12623461.png)
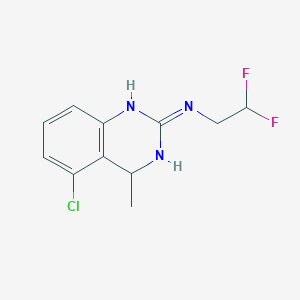
![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)
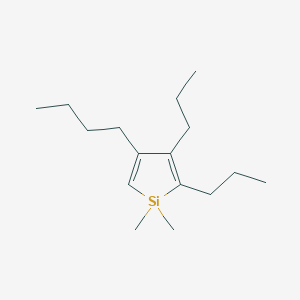
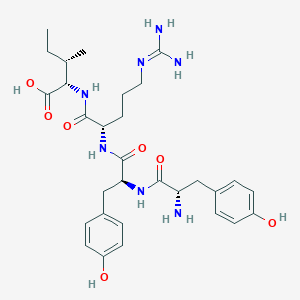
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)

![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)
